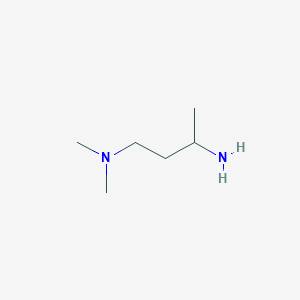

(3-Aminobutyl)dimethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3-Aminobutyl)dimethylamine” is a chemical compound with the CAS Number: 13022-87-2 . It has a molecular weight of 116.21 and is typically stored at room temperature . The compound is in liquid form and is used for research and development .

Synthesis Analysis

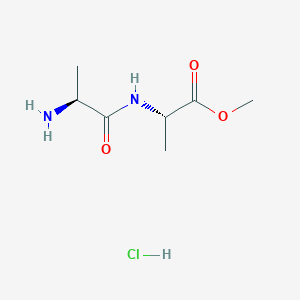

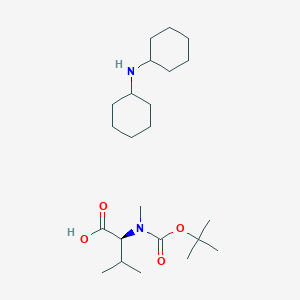

The synthesis of amines like “(3-Aminobutyl)dimethylamine” can be achieved through various methods. One common method is the alkylation of tertiary amines with halocarbons . Another method involves the reduction of nitriles or amides and nitro compounds . These reactions involve alkyl groups and S N 2 reactions of alkyl halides, ammonia, and other amines .Molecular Structure Analysis

The molecular formula of “(3-Aminobutyl)dimethylamine” is C6H16N2 . It contains a total of 23 bonds, including 7 non-H bonds, 3 rotatable bonds, 1 primary amine (aliphatic), and 1 tertiary amine (aliphatic) .Chemical Reactions Analysis

Amines, such as “(3-Aminobutyl)dimethylamine”, are known to react with acids to produce ammonium ions . This is most easily considered using the Bronsted-Lowry theory of acids and bases - the base is a hydrogen ion acceptor .Physical And Chemical Properties Analysis

“(3-Aminobutyl)dimethylamine” has a density of 0.8±0.1 g/cm3, a boiling point of 142.2±8.0 °C at 760 mmHg, and a vapour pressure of 5.7±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 37.9±3.0 kJ/mol and a flash point of 36.5±13.1 °C . The compound has a molar refractivity of 37.1±0.3 cm3, and it has 2 H bond acceptors and 2 H bond donors .Scientific Research Applications

Synthesis of Cyclic Depsipeptides In a study by Obrecht and Heimgartner (1987), (3-Aminobutyl)dimethylamine was used in the synthesis of cyclic depsipeptides. The study demonstrated the formation of these compounds via direct amid cyclization, showing its utility in constructing peptides from α-hydroxy carboxylic acids and repetitive α-aminoisobutyric-acid (Aib) units (Obrecht & Heimgartner, 1987).

Metabolite Quantitative Trait Locus (mQTL) Study Nicholson et al. (2011) conducted a metabolite quantitative trait locus study involving (3-Aminobutyl)dimethylamine. This study explored the genetic drivers of metabolic regulation in humans, implicating two loci shaped by recent positive selection in European populations (Nicholson et al., 2011).

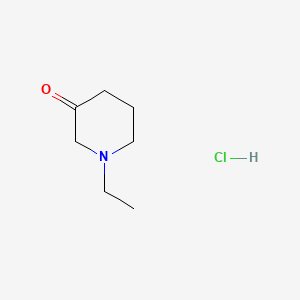

Anticholinesterase Drug Research Prozorovskii et al. (2004) discussed a new anticholinesterase drug, which included a study of (3-Aminobutyl)dimethylamine derivatives. This research is significant in the development of drugs for neurological conditions (Prozorovskii et al., 2004).

Study of Physical Properties in Aqueous Solutions Blanco et al. (2017) investigated the physical properties of aqueous solutions containing (3-Aminobutyl)dimethylamine, focusing on its implementation in acidic gases separation processes. This study highlights its potential application in operations controlled by mass transfer (Blanco et al., 2017).

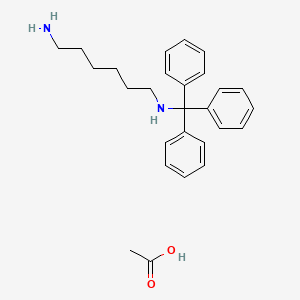

Muscarinic Acetylcholine Receptors Research Autelitano et al. (1997) utilized (3-Aminobutyl)dimethylamine derivatives in the study of muscarinic acetylcholine receptors. This research is pivotal for understanding the structural analysis of cholinergic targets, which are crucial in neurological function (Autelitano et al., 1997).

Catalysis Research in Organic Chemistry Gräbe et al. (2008) investigated titanium complexes featuring (3-Aminobutyl)dimethylamine as catalysts for hydroamination reactions. This research provides insights into the role of labile ligands in catalytic activity, emphasizing its potential in organic synthesis (Gräbe et al., 2008).

Application in Fluorophore Development for Protein-Protein Interaction Studies Loving and Imperiali (2008) developed an unnatural amino acid based on (3-Aminobutyl)dimethylamine for application in the study of protein-protein interactions. This development is significant for biological research, particularly in understanding dynamic protein interactions (Loving & Imperiali, 2008).

Hydrogen Storage Material Research Zahmakiran et al. (2012) explored the use of (3-Aminobutyl)dimethylamine in the context of hydrogen storage materials. The research focused on its catalytic performance in the dehydrogenation of dimethylamine-borane at room temperature, highlighting its relevance in the field of energy storage (Zahmakiran et al., 2012).

Safety And Hazards

“(3-Aminobutyl)dimethylamine” is classified as a dangerous substance. It is highly flammable (H226) and causes severe skin burns and eye damage (H314) . It may also cause respiratory irritation (H335) and is toxic to aquatic life (H401), with long-lasting effects (H412) . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

1-N,1-N-dimethylbutane-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-6(7)4-5-8(2)3/h6H,4-5,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBCIULBTBLLOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Aminobutyl)dimethylamine | |

CAS RN |

13022-87-2 |

Source

|

| Record name | (3-aminobutyl)dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-3-Octyl-2-[(E)-3-(3-octyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1339746.png)